N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine
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Overview
Description
N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine is a complex organic compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine typically involves the condensation of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine can be compared with other benzothiopyran derivatives, such as:
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
4-Methoxyphenethylamine: A compound with biological activity and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of similar compounds.
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-12-7-8-16-14(11-12)15(9-10-21-16)17-20-22(18,19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASBCJILQHEBLM-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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